molecular formula C10H11NO4 B3322144 3-Allyloxy-4-methoxynitrobenzene CAS No. 142072-71-7

3-Allyloxy-4-methoxynitrobenzene

Cat. No.: B3322144
CAS No.: 142072-71-7
M. Wt: 209.2 g/mol
InChI Key: HQWDRFBEJZBPRR-UHFFFAOYSA-N
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Description

3-Allyloxy-4-methoxynitrobenzene: is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is characterized by the presence of an allyloxy group at the 3-position, a methoxy group at the 4-position, and a nitro group on a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyloxy-4-methoxynitrobenzene typically involves the nitration of 3-allyloxy-4-methoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for pharmaceutical or analytical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Allyloxy-4-methoxynitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Allyloxy-4-methoxynitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in various biological assays and pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Allyloxy-4-methoxynitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s allyloxy and methoxy groups also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 1-Allyloxy-4-propoxybenzene
  • 1,4-Diallyloxybenzene
  • 1,4-Dipropoxybenzene

Comparison: 3-Allyloxy-4-methoxynitrobenzene is unique due to the presence of both allyloxy and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methoxy-4-nitro-2-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWDRFBEJZBPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142072-71-7
Record name 1-Methoxy-4-nitro-2-(2-propen-1-yloxy)benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC6N2E6LBD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

97.5 g (0.51 mole) of the sodium salt of 5-nitroguaiacol was dissolved in one liter of DMF and 1.5 equivalents of allyl bromide added. The reaction was heated to 65° C. for two hours, after which time much of the dark color had discharged and tlc (1:1 CH2Cl2/hexane) indicated loss of starting material. The solvent was concentrated in vacuum and the residue washed with water. The product was isolated by filtration and dried in a vacuum. This gave 112 g of pale yellow solid. A sample recrystallized from methanol, gave m.p. 93-94° C.
Quantity
97.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
1 L
Type
solvent
Reaction Step One
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0 (± 1) mol
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Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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